molecular formula C24H29N3O2 B565332 tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate CAS No. 1044764-12-6

tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate

Cat. No.: B565332
CAS No.: 1044764-12-6
M. Wt: 391.5 g/mol
InChI Key: WVPYSZULKPMZLZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for CAY10491 are not readily available in the provided information.
    • it is commonly used as an intermediate in the production of other pharmaceutical compounds.
  • Chemical Reactions Analysis

    • CAY10491 likely undergoes various reactions typical of organic compounds, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformations.
    • Major products formed during these reactions would vary based on the synthetic context.
  • Scientific Research Applications

    • CAY10491’s applications span several fields:

        Medicine: It may serve as a precursor for drug development.

        Chemistry: Researchers use it as a building block for more complex molecules.

        Biology: It could be relevant in studies related to cellular processes.

        Industry: Its role in pharmaceutical synthesis is crucial .

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which CAY10491 exerts its effects remains undisclosed.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While specific similar compounds are not mentioned here, CAY10491’s uniqueness lies in its structure and potential applications.

    Biological Activity

    Tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate is a synthetic compound with a complex structure featuring a tert-butyl ester group, a benzoate moiety, and a piperazine ring substituted with an indole. Its molecular formula is C24H29N3O2C_{24}H_{29}N_{3}O_{2} with a molecular weight of approximately 391.5 g/mol. This compound has garnered attention in pharmacological research due to its potential effects on neurotransmitter systems and various therapeutic applications.

    Chemical Structure

    The structural components of this compound suggest significant biological activity. The indole and piperazine groups are often associated with neuropharmacological properties, making this compound a candidate for further investigation in medicinal chemistry.

    Biological Activity

    Research indicates that the biological activity of this compound may include:

    • Neuropharmacological Effects : Due to its structural similarity to other compounds that interact with neurotransmitter receptors, it may exhibit antidepressant or anxiolytic properties.
    • Receptor Binding Affinity : Preliminary studies suggest that it may have binding affinity for serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.

    Table 1: Comparison of Similar Compounds

    Compound NameStructural FeaturesBiological Activity
    Tert-butyl 4-(piperidin-1-yl)benzoatePiperidine instead of piperazineAntidepressant effects
    Tert-butyl 3-(indolyl)methylbenzoateIndole substitution at different positionPotential anti-cancer activity
    Tert-butyl 2-(pyrrolidinyl)benzoatePyrrolidine ring instead of piperazineNeuroprotective effects

    The mechanisms through which this compound exerts its effects are not fully elucidated. However, compounds containing similar structures often influence:

    • Neurotransmitter Systems : By modulating serotonin and dopamine pathways, the compound may contribute to mood enhancement and cognitive improvements.
    • Anti-inflammatory Pathways : Some derivatives have shown potential anti-inflammatory activity, which could be relevant in neurodegenerative diseases .

    In Vitro Studies

    In vitro experiments have indicated that related compounds can protect astrocytes from amyloid-beta-induced cell death by reducing inflammatory cytokines such as TNF-alpha. This suggests potential therapeutic applications in neurodegenerative conditions .

    Pharmacokinetics and Toxicology

    The pharmacokinetic profile of this compound remains to be thoroughly studied. However, its structural characteristics suggest it may have favorable absorption and distribution properties across biological membranes.

    Table 2: Pharmacokinetic Properties (Hypothetical)

    PropertyValue
    LipophilicityModerate
    Blood-Brain Barrier PenetrationYes
    CYP450 InteractionInhibitor (CYP1A2, CYP2D6)

    Properties

    IUPAC Name

    tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H29N3O2/c1-24(2,3)29-23(28)19-9-7-18(8-10-19)17-26-13-15-27(16-14-26)22-6-4-5-21-20(22)11-12-25-21/h4-12,25H,13-17H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WVPYSZULKPMZLZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H29N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90653004
    Record name tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90653004
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    391.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1044764-12-6
    Record name tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90653004
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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